molecular formula C21H23N3O3 B277390 N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B277390
M. Wt: 365.4 g/mol
InChI Key: KTPUTWDWEOUPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DMXAA or ASA404 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is not fully understood. However, it is believed that the compound works by activating the immune system and inducing the production of cytokines, which are proteins that play a crucial role in the immune response. The cytokines then target the tumor cells and induce cell death.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition to its anti-tumor effects, N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have anti-inflammatory and anti-angiogenic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is its potential as a cancer treatment. The compound has been shown to have anti-tumor effects in various cancer cell lines and could potentially be used in the treatment of cancer. However, there are also limitations to using N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide in lab experiments. The compound has been found to be unstable in certain conditions and can decompose over time. In addition, the compound can be difficult to synthesize and purify, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research and development of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations and delivery methods for the compound to improve its stability and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2,6-dimethylbenzonitrile with 4-methoxyphenylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with butanoyl chloride to produce N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has been extensively studied for its potential applications in the field of cancer research. The compound has been shown to have anti-tumor effects in various cancer cell lines, including lung, breast, and colon cancer. In addition to its anti-tumor effects, N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has also been found to have anti-inflammatory and anti-angiogenic properties.

properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C21H23N3O3/c1-14-6-4-7-15(2)20(14)22-18(25)8-5-9-19-23-21(24-27-19)16-10-12-17(26-3)13-11-16/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)

InChI Key

KTPUTWDWEOUPSP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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